N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
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Description
“N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C14H14N2O2 . It is a derivative of isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of “N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide” consists of a pyridine ring attached to a phenyl ring via a carboxamide group . The phenyl ring has a hydroxyethyl group attached to it .Physical And Chemical Properties Analysis
“N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide” has a molecular weight of 242.27 . Isonicotinamide, a related compound, is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .Scientific Research Applications
- Potential : These derivatives could serve as leads for rational drug design in the fight against microbial infections .
- Observation : A related piperidine derivative exhibited metal chelating properties, which could have implications in various contexts .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Metal Chelating Properties
Brain Exposure Enhancement
Synthetic Approaches and Medicinal Potential
properties
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-10,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVABPRSOQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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